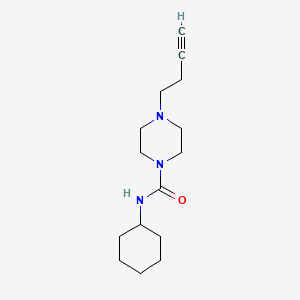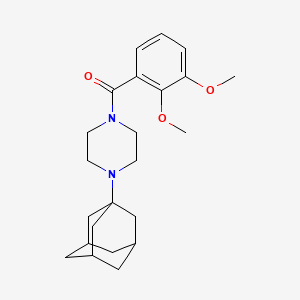![molecular formula C22H28N2O2 B5291788 N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5291788.png)
N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The purpose of
Mécanisme D'action
N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide selectively activates the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex of the brain. Activation of the dopamine D1 receptor leads to an increase in cyclic AMP (cAMP) levels and activation of protein kinase A (PKA) signaling pathways. This results in the modulation of various downstream signaling pathways, including the MAPK/ERK pathway, which is involved in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
Activation of the dopamine D1 receptor by N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to have various biochemical and physiological effects. It increases the release of glutamate and acetylcholine in the prefrontal cortex, which is involved in cognitive function and memory. It also modulates the activity of GABAergic interneurons in the striatum, which is involved in motor function and reward processing. In addition, N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, which are involved in neuronal survival and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has several advantages for lab experiments. It is a highly selective dopamine D1 receptor agonist, which allows for the specific activation of this receptor without affecting other dopamine receptors. It also has a long half-life, which allows for sustained activation of the dopamine D1 receptor. However, N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has some limitations for lab experiments. It is not orally bioavailable and must be administered via injection. It also has a relatively low solubility, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, depression, schizophrenia, and drug addiction. Another area of interest is its role in modulating neuronal survival and synaptic plasticity, which could have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method and improve the pharmacokinetic properties of N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide for use in experimental settings.
Méthodes De Synthèse
The synthesis method of N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves the condensation of 2-phenylethylamine with 2-indanone in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with N-methylisatoic anhydride to yield the final product. The synthesis method has been optimized to improve the yield and purity of N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide.
Applications De Recherche Scientifique
N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been studied for its potential in treating depression, schizophrenia, and drug addiction. In addition, N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been used as a tool compound for studying the dopamine D1 receptor and its signaling pathways.
Propriétés
IUPAC Name |
N-(1-hydroxypropan-2-yl)-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17(16-25)23-21(26)22(14-19-10-6-7-11-20(19)15-22)24(2)13-12-18-8-4-3-5-9-18/h3-11,17,25H,12-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPVAEXBJLXFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1(CC2=CC=CC=C2C1)N(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)



![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)
![N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)
![6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5291756.png)
![7-acetyl-3-(butylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5291767.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde](/img/structure/B5291770.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5291777.png)
![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5291798.png)
![4-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B5291807.png)